2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
2-[3-(dimethylamino)propylamino]-4-(4-ethoxyanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-4-24-14-8-6-13(7-9-14)19-16(21)12-15(17(22)23)18-10-5-11-20(2)3/h6-9,15,18H,4-5,10-12H2,1-3H3,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIQGJWHRFPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the reaction of 3-(dimethylamino)propylamine with 4-ethoxyphenyl isocyanate to form an intermediate urea derivative. This intermediate is then subjected to further reactions, such as hydrolysis and oxidation, to yield the final product. The reaction conditions often include the use of organic solvents like toluene or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, ranging from -10°C to 100°C, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid have shown promise as anticancer agents. For instance, polo-like kinase 1 (Plk1) inhibitors have been explored for their potential to target mitotic processes in cancer cells. The design of heterocyclic scaffolds that include similar functional groups has demonstrated significant anticancer activity, suggesting that this compound could be a candidate for further development in oncology therapeutics .
Neuropharmacology
The compound's dimethylamino group is known to enhance its interaction with neurotransmitter systems, potentially influencing serotonin and dopamine pathways. This interaction could lead to applications in treating mood disorders or neurodegenerative diseases. Analogous compounds have been studied for their selectivity towards serotonin transporters, indicating a pathway for developing antidepressants or anxiolytics .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including reductive amination and coupling reactions. These methods allow for the precise incorporation of functional groups that enhance bioactivity.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the ethoxyphenyl group or the dimethylaminopropyl moiety can significantly alter its pharmacological profile, leading to enhanced potency or selectivity against specific biological targets.
| Structural Feature | Modification Impact | Potential Application |
|---|---|---|
| Dimethylaminopropyl group | Increased binding affinity | Antidepressants |
| Ethoxyphenyl group | Enhanced lipophilicity | Improved bioavailability |
| Oxobutanoic acid moiety | Critical for biological activity | Anticancer agents |
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer models. These studies utilize assays such as MTT and flow cytometry to assess cell viability and apoptosis induction.
In Vivo Efficacy
Animal models have been employed to evaluate the therapeutic potential of similar compounds in vivo. For example, studies on mice bearing tumor xenografts showed that administration of these compounds resulted in reduced tumor growth rates compared to controls, highlighting their potential as effective anticancer agents.
Mechanism of Action
The mechanism by which 2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Structural Analogs of 4-Oxobutanoic Acid Derivatives
The table below summarizes key structural analogs and their properties:
*Hypothetical calculation based on molecular formula.
Key Structural and Functional Differences
Substituent Effects on Solubility: The target compound’s dimethylamino group increases water solubility compared to analogs with non-polar substituents (e.g., 2-ethylphenyl in ). The 4-ethoxyphenyl group balances hydrophilicity and lipophilicity, unlike the fully hydrophobic 4-isopropylphenyl in .
Biological Activity: The imidazole-containing analog () acts as a PI3K inhibitor due to its heterocyclic moiety, a feature absent in the target compound.
Steric and Electronic Effects: The piperazino group in introduces a rigid, planar structure, contrasting with the flexible dimethylaminopropyl chain in the target compound. Electron-withdrawing groups (e.g., chlorine in ) may alter binding affinity compared to electron-donating ethoxy groups in the target.
Biological Activity
2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid, a compound with potential therapeutic applications, has garnered interest in the scientific community for its biological activity. This article reviews the existing literature on its synthesis, mechanism of action, and biological effects, particularly focusing on its pharmacological properties.
Chemical Structure
The compound features a complex structure characterized by:
- A dimethylaminopropyl group
- An ethoxyphenyl moiety
- A 4-oxobutanoic acid backbone
This configuration suggests potential interactions with various biological targets, which may influence its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. While specific methodologies for synthesizing this exact compound may not be extensively documented, similar compounds have been synthesized using techniques such as:
- Steglich esterification : A common method for forming esters that could be adapted for synthesizing derivatives of oxobutanoic acids .
- Curcumin derivatives : Research on curcumin-related compounds provides insights into potential synthetic pathways that could be relevant for this compound's synthesis .
The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems due to the presence of the dimethylaminopropyl group, which is known to enhance lipophilicity and facilitate blood-brain barrier penetration.
Pharmacological Effects
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Analogous compounds have demonstrated anti-inflammatory activities, which may be attributed to their ability to inhibit pro-inflammatory cytokines .
- Neuroprotective Properties : The dimethylamino group is often associated with neuroprotective effects in various models, indicating that this compound might also offer protective benefits against neurodegeneration.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Q & A
Basic: What synthetic strategies are recommended for preparing 2-((3-(dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid?
Answer:
The compound’s synthesis likely involves sequential amidation and coupling reactions. For analogs:
- Step 1: React 4-oxobutanoic acid derivatives with amines (e.g., 4-ethoxyaniline) to form the 4-oxo-4-arylaminobutanoic acid backbone. This is supported by methods in and , where succinic anhydride reacts with amines to form amide bonds .
- Step 2: Introduce the 3-(dimethylamino)propylamine side chain via nucleophilic substitution or reductive amination. demonstrates similar coupling using chloroformate intermediates under triethylamine catalysis .
- Purification: Use column chromatography (silica gel) and verify purity via TLC and HPLC-MS, as described in and .
Basic: How can structural integrity and purity be validated for this compound?
Answer:
- Spectroscopic Analysis:
- Chromatography:
Advanced: How do structural modifications (e.g., ethoxy vs. halogen substituents) influence biological activity?
Answer:
- Electron-Donating Groups (e.g., ethoxy): The 4-ethoxyphenyl group may enhance membrane permeability via increased lipophilicity, as seen in fluorophenyl analogs with improved anticancer activity ( ) .
- Halogen Substitutions: Chloro or fluoro groups ( ) can enhance target binding through halogen bonding but may reduce solubility .
- Contradictions: shows hypolipidemic activity in phenoxybenzoylpropionic acids, whereas dichlorophenyl derivatives ( ) lack this effect, highlighting substituent-dependent outcomes .
Advanced: What experimental challenges arise in coupling the 3-(dimethylamino)propylamine moiety, and how are they resolved?
Answer:
- Challenge 1: Steric hindrance from the tertiary amine in 3-(dimethylamino)propylamine reduces nucleophilicity.
- Solution: Use coupling agents like HATU or DCC ( used triethylamine to activate intermediates) .
- Challenge 2: Byproduct formation due to competing reactions.
Advanced: How can computational methods guide the design of derivatives targeting specific enzymes?
Answer:
- Molecular Docking: Model interactions between the 4-ethoxyphenyl group and hydrophobic enzyme pockets (e.g., MEK1/2 kinases in ) .
- QSAR Studies: Correlate substituent electronic properties (Hammett σ values) with bioactivity, as demonstrated in for anti-inflammatory derivatives .
Advanced: How to resolve contradictions in biological data across structurally similar compounds?
Answer:
- Case Study: Fluorophenyl derivatives ( ) show potent kinase inhibition, while dichlorophenyl analogs ( ) exhibit weaker activity.
- Methodology: Conduct competitive binding assays (e.g., SPR) to quantify target affinity differences .
Advanced: What are the implications of the compound’s amide bonds in pharmacokinetics?
Answer:
- Stability: Amide bonds resist hydrolysis in vivo compared to esters, as shown in for methylidene derivatives .
- Bioavailability: The tertiary amine in the propyl chain may improve solubility at physiological pH (pKa ~8–9), similar to morpholinopropyl analogs in .
Basic: What in vitro assays are suitable for preliminary biological screening?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
